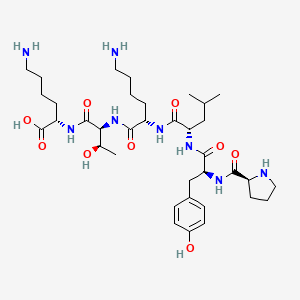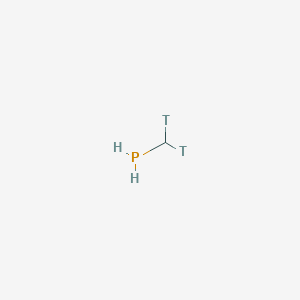
Ditritiomethylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditritiomethylphosphane is a compound that falls under the category of tertiary phosphines. Tertiary phosphines are known for their significant role in coordination chemistry and catalysis. This compound, in particular, is characterized by the presence of tritium atoms, which are isotopes of hydrogen, making it a unique compound in terms of its isotopic composition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including ditritiomethylphosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its convenience and efficiency .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the presence of tritium, a radioactive isotope.
化学反应分析
Types of Reactions
Ditritiomethylphosphane can undergo various types of chemical reactions, including:
Oxidation: Tertiary phosphines can be oxidized to form phosphine oxides.
Reduction: They can also participate in reduction reactions, often acting as reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the phosphine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable leaving group and a nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound would yield a phosphine oxide, while reduction might produce a phosphine hydride.
科学研究应用
Ditritiomethylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The isotopic labeling with tritium makes it useful in tracing studies and understanding biochemical pathways.
Industry: Used in the synthesis of specialized materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of ditritiomethylphosphane involves its ability to donate electron pairs, making it a strong ligand for metal coordination. This property allows it to form stable complexes with transition metals, which can then participate in various catalytic cycles. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involve coordination and electron transfer processes .
相似化合物的比较
Similar Compounds
Di-tert-butylmethylphosphine: Similar in structure but lacks the tritium atoms.
Triphenylphosphine: A widely used tertiary phosphine with different steric and electronic properties.
Trimethylphosphine: Another tertiary phosphine with a simpler structure.
Uniqueness
Ditritiomethylphosphane’s uniqueness lies in its isotopic composition, which provides distinct advantages in tracing and radiolabeling studies. Its reactivity and coordination properties are also influenced by the presence of tritium, making it a valuable compound in both research and industrial applications.
属性
分子式 |
CH5P |
|---|---|
分子量 |
52.040 g/mol |
IUPAC 名称 |
ditritiomethylphosphane |
InChI |
InChI=1S/CH5P/c1-2/h2H2,1H3/i1T2 |
InChI 键 |
SAWKFRBJGLMMES-LLCOILBOSA-N |
手性 SMILES |
[3H]C([3H])P |
规范 SMILES |
CP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


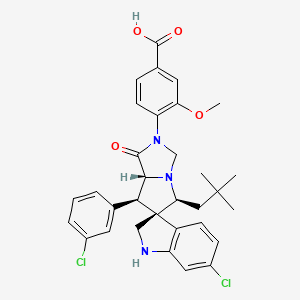
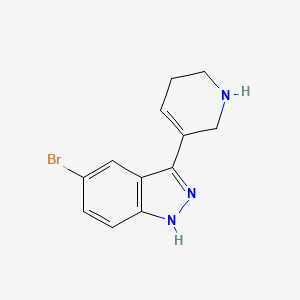


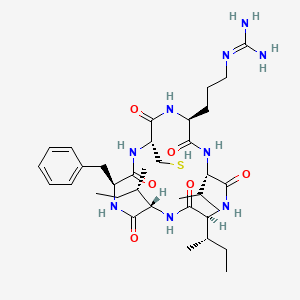
![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
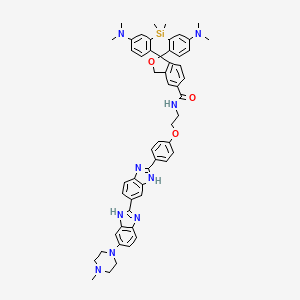
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
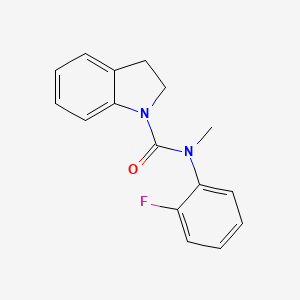
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)


